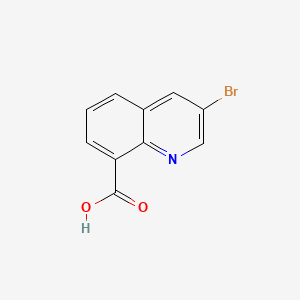

3-Bromoquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAKYYQAYNQGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712408 | |

| Record name | 3-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-78-9 | |

| Record name | 3-Bromoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromoquinoline-8-carboxylic acid: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoquinoline-8-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and reported biological activities. While a definitive, publicly available synthesis protocol is scarce, a plausible multi-step synthetic route is outlined based on established organic chemistry principles and analogous reactions reported for similar quinoline derivatives. This document also collates available data on its properties and explores its potential as a mineralocorticoid receptor antagonist, as well as its prospective antimicrobial and anti-inflammatory activities, largely inferred from studies on related bromoquinoline compounds.

Synthesis of this compound

The proposed synthesis workflow is as follows:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on standard organic synthesis methodologies for each reaction type. Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Cyanation of 8-Bromoquinoline to 8-Cyanoquinoline

-

Reaction: Nucleophilic aromatic substitution of the bromine atom with a cyanide group.

-

Reagents: 8-Bromoquinoline, copper(I) cyanide (CuCN).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure: 8-Bromoquinoline and CuCN are heated in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction with an organic solvent.

Step 2: Hydrolysis of 8-Cyanoquinoline to Quinoline-8-carboxylic acid

-

Reaction: Acid- or base-catalyzed hydrolysis of the nitrile group.

-

Reagents: 8-Cyanoquinoline, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Procedure (Acid Hydrolysis): 8-Cyanoquinoline is heated under reflux with an aqueous solution of a strong acid. The reaction is monitored by TLC. After completion, the solution is cooled and neutralized to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Step 3: Esterification of Quinoline-8-carboxylic acid

-

Reaction: Fischer esterification.

-

Reagents: Quinoline-8-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: Quinoline-8-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base and extracted with an organic solvent to yield the methyl ester.

Step 4: Bromination of Quinoline-8-carboxylic acid methyl ester

-

Reaction: Electrophilic aromatic substitution on the quinoline ring. The carboxylic acid group is deactivating, while the nitrogen in the quinoline ring directs electrophilic substitution. Bromination at the 3-position is a known reaction for certain quinoline derivatives.

-

Reagents: Quinoline-8-carboxylic acid methyl ester, a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).

-

Solvent: A suitable solvent such as carbon tetrachloride or acetic acid.

-

Procedure: The methyl ester is dissolved in the solvent, and the brominating agent is added portion-wise, potentially with a radical initiator if using NBS. The reaction may be carried out at room temperature or with heating. Upon completion, the product is isolated by washing the reaction mixture to remove unreacted bromine and byproducts, followed by purification, likely via column chromatography.

Step 5: Hydrolysis of this compound methyl ester

-

Reaction: Saponification of the methyl ester.

-

Reagents: this compound methyl ester, a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Solvent: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.

-

Procedure: The ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred at room temperature or gently heated until the hydrolysis is complete. The organic solvent is then removed, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried.

Physicochemical Properties

The available physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| Appearance | Solid (form not specified) | |

| CAS Number | 1315366-78-9 |

Biological and Pharmacological Properties

The biological activities of this compound have not been extensively studied in peer-reviewed literature. However, some vendor information and studies on related bromoquinoline derivatives suggest potential therapeutic applications.

Mineralocorticoid Receptor Antagonism

This compound has been described as a potent antagonist of mineralocorticoid receptors. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone, a hormone that regulates salt and water balance in the body. By blocking the mineralocorticoid receptor, MRAs can help to lower blood pressure and reduce fluid retention, making them useful in the treatment of conditions like heart failure and hypertension.

The general signaling pathway for mineralocorticoid receptor activation and its antagonism is depicted below:

Caption: Aldosterone signaling pathway and the antagonistic action of MRAs.

Antimicrobial Activity

Various bromoquinoline derivatives have demonstrated significant antifungal and antibacterial properties. For instance, a compound referred to as "bromoquinol" has shown broad-spectrum antifungal activity, particularly against Aspergillus fumigatus, by inducing oxidative stress and apoptosis.[1][2][3] Other studies on dibromoquinoline compounds have also reported potent antifungal activity against species of Candida, Cryptococcus, and Aspergillus.[4] The antibacterial activity of quinoline derivatives against both Gram-positive and Gram-negative bacteria is also well-documented, with some compounds showing efficacy against multidrug-resistant strains.[5][6][7] While specific data for this compound is lacking, its structural similarity to these active compounds suggests it may possess similar antimicrobial properties.

Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties.[8][9][10][11] The mechanism of action for the anti-inflammatory effects of some quinoline derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[12] Given that this compound is a quinoline derivative, it is plausible that it may also exhibit anti-inflammatory activity, although this requires experimental verification.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug development, with potential applications as a mineralocorticoid receptor antagonist and an antimicrobial or anti-inflammatory agent. While a detailed synthesis protocol is not publicly available, a feasible synthetic route has been proposed. Further research is needed to fully elucidate its synthetic pathway, physicochemical properties, and pharmacological profile to validate its therapeutic potential. This technical guide provides a foundational overview for researchers interested in exploring this promising molecule.

References

- 1. tau.ac.il [tau.ac.il]

- 2. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijiset.com [ijiset.com]

- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromoquinoline-8-carboxylic acid CAS number 1315366-78-9

CAS Number: 1315366-78-9

Molecular Formula: C₁₀H₆BrNO₂

Molecular Weight: 252.06 g/mol

This technical guide provides a comprehensive overview of 3-Bromoquinoline-8-carboxylic acid, a heterocyclic building block with potential applications in pharmaceutical research and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related quinoline carboxylic acid derivatives and established scientific principles to provide a detailed technical resource for researchers, scientists, and drug development professionals.

Chemical Properties and Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Carboxylic acid proton (δ > 10 ppm, broad) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ > 165 ppm) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio, characteristic of a monobrominated compound. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-Br stretch (500-600 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system and a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift. The relative positions of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring.

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift. The carbons attached to the bromine and nitrogen atoms will also show characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a hallmark isotopic pattern for compounds containing a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is predicted to show a very broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch, and a characteristic absorption for the C-Br bond.

Synthesis

A specific, detailed synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of 3-bromoquinoline compounds. One such method involves the reaction of a substituted aniline with a brominated carbonyl compound.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of 2-amino-3-bromobenzoic acid with a suitable three-carbon synthon, such as acrolein or a derivative, under acidic conditions, followed by oxidation. This approach is a variation of the Doebner-von Miller reaction for quinoline synthesis.

Caption: Proposed synthetic pathway for this compound.

Biological Activity

Some commercial suppliers have claimed that this compound exhibits antagonist activity against mineralocorticoid receptors, as well as antifungal and antibacterial properties. However, these claims are not yet substantiated by published scientific studies. Below are detailed, standard experimental protocols that could be used to verify these potential biological activities.

Mineralocorticoid Receptor (MR) Antagonist Activity

The ability of this compound to act as an antagonist at the mineralocorticoid receptor can be assessed using a competitive binding assay.

-

Receptor Preparation: A source of mineralocorticoid receptors is required, typically from cell lines engineered to express the human MR or from tissue homogenates known to be rich in MR (e.g., kidney).

-

Radioligand: A radiolabeled MR agonist, such as [³H]-aldosterone, is used as the tracer.

-

Assay Procedure:

-

A constant concentration of the MR preparation and the radioligand are incubated in a buffer solution.

-

Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled MR antagonist (e.g., spironolactone).

-

After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity for the mineralocorticoid receptor.

Caption: Workflow for a mineralocorticoid receptor competitive binding assay.

Antimicrobial Activity

The potential antibacterial and antifungal activities of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.

-

Microorganisms: A selection of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) are used.

-

Culture Media: Appropriate liquid broth media for each microorganism are prepared.

-

Assay Procedure (Broth Microdilution Method):

-

A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.

Applications in Drug Discovery and Development

Quinoline carboxylic acids are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The presence of a bromine atom and a carboxylic acid group on the quinoline scaffold of this compound makes it an attractive starting point for the synthesis of more complex molecules. It can serve as a versatile building block for the development of novel therapeutic agents targeting various diseases.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited in the public domain, this technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established scientific principles and data from related compounds. Further research is warranted to fully elucidate its chemical and biological properties and to validate its potential as a lead compound for the development of new therapeutics.

Spectroscopic and Physicochemical Profile of 3-Bromoquinoline-8-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-bromoquinoline-8-carboxylic acid, a key heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on established principles and data from closely related analogs. It also details standardized experimental protocols for acquiring such data.

Physicochemical Properties

This compound is a substituted quinoline derivative with the following key identifiers and properties. This information is critical for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1315366-78-9 | |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)N=CC(=C2)Br | |

| Physical Form | Solid (predicted) |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinoline core, the effects of bromine and carboxylic acid substituents on aromatic systems, and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The protons on the pyridine ring (H-2, H-4) are typically the most deshielded due to the electronegativity of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.8 - 9.2 | d |

| H-4 | 8.6 - 9.0 | d |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.5 - 7.9 | t |

| H-7 | 7.9 - 8.3 | d |

| 8-COOH | 12.0 - 14.0 | br s |

d = doublet, t = triplet, br s = broad singlet. Predicted values are for a typical deuterated solvent like DMSO-d₆.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the bromine (C-3) will also be significantly shifted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 138 - 142 |

| C-4a | 127 - 131 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 130 - 135 |

| C-8 | 130 - 134 |

| C-8a | 145 - 150 |

| 8-COOH | 165 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the carboxylic acid group and the bromoquinoline core.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| C=C, C=N (Aromatic) | 1600 - 1450 | Medium to strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-Br | 700 - 500 | Medium to strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z Value | Predicted Fragment | Description |

| 251/253 | [M]⁺ | Molecular ion (M⁺) |

| 234/236 | [M - OH]⁺ | Loss of hydroxyl radical |

| 206/208 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 127 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of the sample.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a glass wool plug to filter any particulates.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the Free Induction Decay (FID) data. For ¹³C NMR, a proton-decoupled experiment is standard, and a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small, solid sample directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve signal quality.

-

-

Data Processing : The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization : Volatilize the sample by heating it in a high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis : Accelerate the ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : An electron multiplier detects the ions, and the abundance of each ion is recorded to generate the mass spectrum.

Visualization of Experimental Workflow

The logical flow for the characterization of a novel chemical entity like this compound is depicted below.

Caption: General workflow for the synthesis and structural characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound and related compounds, providing both expected analytical data and the methodologies to obtain it.

An In-depth Technical Guide to the Characterization of 3-Bromoquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-bromoquinoline-8-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific, experimentally validated NMR spectral data for this compound is not widely available in the public domain, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for its synthesis and analysis. The information herein is compiled from data on structurally related compounds and established principles of spectroscopic interpretation, serving as a robust resource for researchers.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline core.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to show five distinct signals in the aromatic region. The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm[1][2]. The chemical shifts of the quinoline protons are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the deshielding effect of the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.2 | Doublet (d) | ~2.0 - 2.5 |

| H-4 | 8.4 - 8.6 | Doublet (d) | ~2.0 - 2.5 |

| H-5 | 8.1 - 8.3 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 1.5 |

| H-6 | 7.6 - 7.8 | Triplet (t) | ~7.5 - 8.5 |

| H-7 | 8.0 - 8.2 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 1.5 |

| 8-COOH | > 12 | Broad Singlet (br s) | - |

Note: Predicted values are based on the analysis of similar quinoline derivatives and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carboxyl carbon is anticipated to be the most downfield signal, typically in the range of 165-185 ppm[1]. The chemical shifts of the quinoline carbons are influenced by the bromine and carboxylic acid substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 120 - 123 |

| C-4 | 138 - 141 |

| C-4a | 128 - 131 |

| C-5 | 129 - 132 |

| C-6 | 127 - 130 |

| C-7 | 134 - 137 |

| C-8 | 130 - 133 |

| C-8a | 147 - 150 |

| 8-COOH | 165 - 170 |

Note: Predicted values are based on the analysis of similar quinoline derivatives and general NMR principles. Actual experimental values may vary.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

General Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives[3][4].

A. Sample Preparation:

-

Weigh 5-10 mg of the solid this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.

B. Instrument Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Spectral Width: A range of -2 to 14 ppm is adequate for most quinoline derivatives.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

C. Instrument Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is typically used.

D. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization and a potential synthetic pathway for this compound.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Caption: A potential synthetic route to this compound via the Skraup synthesis.

References

Physical and chemical properties of 3-Bromoquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromoquinoline-8-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, spectroscopic profile, and potential biological activities, offering valuable information for researchers in the field.

Core Properties and Data

This compound is a halogenated quinoline derivative. The presence of the bromine atom, the carboxylic acid, and the quinoline core imparts specific chemical and physical properties that are of interest for further functionalization and biological screening.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| CAS Number | 1315366-78-9 | [2] |

| Appearance | Light yellow to light brown solid | [3] |

| pKa (Predicted) | 3.30 ± 0.28 | [3] |

| Storage | Sealed in a dry, room temperature environment | [2] |

| SMILES | O=C(C1=C2N=C(Br)C=C(C(=O)O)C2=CC=C1)O | |

| InChI | InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | [1] |

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons attached to the electronegative bromine, nitrogen, and the carbonyl carbon of the carboxylic acid will appear at characteristic downfield shifts.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and calibrate the chemical shifts relative to the reference standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer.[4][5]

-

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[5]

-

C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ is expected for the carbon-oxygen single bond of the carboxylic acid.[5]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

A background spectrum is usually recorded first and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[6] These peaks will appear at m/z values corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The quinoline ring is relatively stable and may remain intact as a major fragment.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Direct infusion is also possible.

-

-

Ionization:

-

The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes. A plausible general strategy involves the construction of the quinoline ring system followed by bromination, or the use of a pre-brominated starting material for the cyclization reaction. For instance, a common method for quinoline synthesis is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The chemical reactivity of this compound is dictated by its three main functional components: the quinoline ring, the bromine substituent, and the carboxylic acid group.

-

Quinoline Ring: The quinoline system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.

-

Carboxylic Acid Group: The carboxylic acid can be converted to other functional groups, such as esters, amides, or acid chlorides, providing a handle for further derivatization.

Biological Activity and Potential Applications

This compound has been reported to exhibit several biological activities. It has shown potent antagonist activity against mineralocorticoid receptors. Additionally, it has been associated with antifungal, antibacterial, and anti-inflammatory properties. These activities suggest its potential as a scaffold for the development of new therapeutic agents. Quinolines, in general, are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties.[7]

Visualizing Workflows

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated compound like this compound.

References

- 1. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1315366-78-9|this compound|BLD Pharm [bldpharm.com]

- 3. 8-Bromoquinoline-3-carboxylic acid | 347146-16-1 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Bromoquinoline-8-carboxylic Acid: Solubility, Experimental Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-bromoquinoline-8-carboxylic acid, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound, this document also furnishes a generalized experimental protocol for determining the solubility of quinoline derivatives. Furthermore, it explores the broader biological context of quinoline carboxylic acids, highlighting their potential roles in cellular signaling pathways.

Solubility Data

A thorough review of existing literature reveals a lack of specific quantitative solubility data for this compound. However, qualitative information for structurally similar compounds can provide valuable insights for researchers.

Table 1: Qualitative Solubility of Structurally Related Quinoline Derivatives

| Compound | Solvent(s) | Solubility Description |

| 5,7-dibromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Fairly soluble |

| 7-bromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Insoluble |

| Methanol/Acetone mixture | Marginally soluble over 8 hours | |

| Quinoline-8-carboxylic acid | Dimethyl sulfoxide (DMSO) | Soluble at 50 mg/mL with sonication, warming, and heating to 60°C |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of quinoline derivatives, adapted from standard laboratory practices. This method, commonly known as the shake-flask method, is considered the gold standard for thermodynamic solubility assessment.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a defined temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected solvent(s) (e.g., water, phosphate buffer at various pH, organic solvents)

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution (for Calibration Curve):

-

Accurately weigh a precise amount of the test compound.

-

Dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.

-

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples using the calibration curve.

-

Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor.

-

Visualizing Experimental and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of a compound's solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

Potential Biological Activities of Quinoline Carboxylic Acids

While specific signaling pathways for this compound are not yet elucidated, the broader class of quinoline carboxylic acid derivatives has been shown to exhibit a range of biological activities. These activities often stem from their ability to inhibit key enzymes or interact with cellular signaling cascades. The following diagram illustrates a conceptual model of their potential mechanisms of action based on existing research on related compounds.[1][2][3][4][5]

Caption: Conceptual overview of the potential biological activities of quinoline carboxylic acid derivatives.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

Unveiling 3-Bromoquinoline-8-carboxylic acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline-8-carboxylic acid, a halogenated derivative of the quinoline scaffold, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its natural occurrence and detailed synthetic methodologies. The strategic placement of a bromine atom and a carboxylic acid group on the quinoline ring system offers versatile opportunities for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document serves as an in-depth resource, presenting key data in structured formats, detailing experimental protocols, and visualizing synthetic pathways to facilitate a deeper understanding for researchers in the field.

Discovery and History

The history of this compound is twofold, with its origins traceable to both natural product chemistry and synthetic organic chemistry.

Natural Occurrence:

While comprehensive peer-reviewed evidence is still emerging, commercial suppliers have reported that this compound is a naturally occurring compound found in the bark of a mangrove tree.[1] Mangrove species, such as Avicennia marina, are known to produce a diverse array of bioactive secondary metabolites, including alkaloids, phenolics, and terpenoids.[2][3][4] Quinoline alkaloids, in particular, are a recognized class of natural products with a wide range of biological activities.[5][6] The potential isolation of this compound from a natural source underscores the importance of continued exploration of unique ecological niches for novel chemical entities. However, to date, a specific peer-reviewed scientific publication detailing the isolation and characterization of this compound from a mangrove or any other natural source has not been identified.

Synthetic History:

The first documented synthetic route to this compound appears in a Chinese patent, CN110041223A, published in 2019. This patent outlines a method for the preparation of various substituted quinoline compounds. The synthesis of this compound is specifically described, starting from quinoline-8-carboxylic acid. This development marks a significant milestone in the history of this compound, making it readily accessible for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1315366-78-9 | [1] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

Synthesis of this compound

The primary synthetic pathway to this compound involves a two-step process starting from the readily available precursor, quinoline-8-carboxylic acid. The key steps are esterification followed by regioselective bromination and subsequent hydrolysis.

Experimental Protocols

Step 1: Esterification of Quinoline-8-carboxylic acid

The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent bromination step.

-

Reaction: Quinoline-8-carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions.

-

Work-up: After completion of the reaction, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield quinoline-8-carboxylic acid methyl ester.

Step 2: Bromination of Quinoline-8-carboxylic acid methyl ester

The key step to introduce the bromine atom at the 3-position of the quinoline ring is a regioselective bromination reaction.

-

Reaction: Quinoline-8-carboxylic acid methyl ester is dissolved in a suitable solvent (e.g., carbon tetrachloride). Pyridine is added, followed by the dropwise addition of bromine. The reaction mixture is stirred at room temperature.

-

Work-up: Upon completion, the reaction is quenched, and the product, this compound methyl ester, is isolated and purified.

Step 3: Hydrolysis of this compound methyl ester

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester.

-

Reaction: this compound methyl ester is treated with a base, such as lithium hydroxide, in a mixture of solvents like tetrahydrofuran and water.

-

Work-up: The reaction mixture is acidified to precipitate the final product, this compound. The solid is then filtered, washed, and dried.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Development

While research on the specific biological activities of this compound is in its early stages, its structural motifs suggest potential for various therapeutic applications. Quinoline-based compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the bromine atom provides a handle for further structural modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.

Conclusion

This compound is a molecule with a budding history, emerging from both the realms of natural products and targeted organic synthesis. While its discovery in nature requires further scientific validation, a clear synthetic pathway has been established, paving the way for its broader investigation. The information compiled in this technical guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this intriguing quinoline derivative. The detailed synthetic protocols and structured data are intended to accelerate research and development efforts in the pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. bio-conferences.org [bio-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. boa.unimib.it [boa.unimib.it]

- 5. Quinoline alkaloids and anti-platelet aggregation constituents from the leaves of Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Bromoquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological activities of 3-Bromoquinoline-8-carboxylic acid. Due to the limited availability of primary research in publicly accessible literature, this document consolidates information from chemical suppliers and extrapolates data from closely related compounds to offer a predictive and foundational resource for researchers.

Core Molecular Structure and Properties

This compound is a halogenated derivative of quinoline-8-carboxylic acid. The core structure consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific molecule, a bromine atom is substituted at the 3-position and a carboxylic acid group is present at the 8-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1315366-78-9 | |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)N=CC(=C2)Br | |

| InChI Key | QMAXUQVGYIBBKN-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (predicted) | [1] |

Synthesis and Spectroscopic Characterization

A plausible synthetic approach could involve the construction of the quinoline ring system with the desired substituents in place or the late-stage functionalization of a pre-existing quinoline-8-carboxylic acid scaffold. Methodologies such as the Doebner-von Miller reaction, Friedländer annulation, or Pfitzinger reaction are common for quinoline synthesis and could potentially be adapted. Alternatively, direct bromination of quinoline-8-carboxylic acid could be explored, though this may present challenges with regioselectivity. Another viable route could be a Sandmeyer reaction starting from 3-aminoquinoline-8-carboxylic acid.[2]

Although experimentally obtained spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of structurally related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine ring (at positions 2 and 4) would likely be the most deshielded due to the influence of the nitrogen atom. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The carboxyl carbon would be found in the typical range for carboxylic acids (around 165-185 ppm). The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.[3][4]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp absorption. |

| C=C and C=N (Aromatic) | 1450-1600 | Multiple sharp bands of variable intensity. |

| C-Br | 500-600 | Weak to medium absorption. |

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show a characteristic molecular ion peak (M⁺). Due to the presence of a bromine atom, a prominent M+2 peak of nearly equal intensity to the M⁺ peak is expected, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Biological Activity

Information from chemical suppliers suggests that this compound possesses several biological activities, though primary research data to confirm these claims and provide quantitative metrics is not currently available in the public domain.

The compound is reported to have potent antagonist activity against mineralocorticoid receptors. Mineralocorticoid receptor antagonists are a class of drugs that block the effects of aldosterone, a hormone that regulates sodium and potassium balance.[5] This antagonism can be beneficial in conditions like hypertension and heart failure.

The mechanism of action would involve the binding of this compound to the mineralocorticoid receptor, thereby preventing aldosterone from binding and activating it. This would, in turn, inhibit the downstream signaling cascade that leads to sodium and water retention.

This compound is also suggested to have antifungal, antibacterial, and anti-inflammatory activities. Many quinoline derivatives are known to exhibit a broad spectrum of antimicrobial and anti-inflammatory effects.[6][7][8][9][10][11][12] The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold are likely key to these purported activities.

Experimental Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for the characterization of a novel quinoline derivative like this compound, and the general mechanism of mineralocorticoid receptor antagonism.

Figure 1: A hypothetical workflow for the synthesis, characterization, and biological evaluation of this compound.

Figure 2: A simplified diagram illustrating the mechanism of mineralocorticoid receptor antagonism.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery, particularly in the areas of cardiovascular disease, infectious diseases, and inflammation. While current publicly available data is limited, this guide provides a foundational understanding of its structure and predicted properties. Further experimental investigation is necessary to fully elucidate its synthetic pathways, confirm its spectroscopic characteristics, and quantitatively assess its biological activities. This document serves as a starting point for researchers aiming to explore the therapeutic potential of this and related quinoline derivatives.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strategic Application of 3-Bromoquinoline-8-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline-8-carboxylic acid is emerging as a molecule of significant interest within the medicinal chemistry landscape. Its rigid quinoline scaffold, combined with the synthetically versatile bromine and carboxylic acid functional groups, positions it as a valuable building block for the generation of diverse chemical libraries targeting a range of biological pathways. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors. The guide details synthetic methodologies, presents available biological data, and visualizes the intricate signaling pathways and experimental workflows relevant to its application. While the full potential of this scaffold is still being explored, this document serves to consolidate the current knowledge and inspire future research endeavors.

Core Synthetic Utility: A Gateway to Novel Carboxamides

The primary application of this compound in drug discovery lies in its role as a scaffold for the synthesis of novel N-substituted quinoline-8-carboxamides. The carboxylic acid moiety is readily activated for amide bond formation with a wide array of primary and secondary amines, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Experimental Protocol: Amide Coupling for the Synthesis of a PIM Kinase Inhibitor

A notable application of this compound is in the synthesis of potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers. The following protocol is adapted from patent literature and describes the synthesis of a key intermediate in the development of such inhibitors.[1]

Reaction:

-

Starting Materials:

-

tert-butyl (1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate

-

This compound

-

-

Reagents:

-

N,N-diisopropylethylamine (DIPEA)

-

N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

-

N,N-dimethylformamide (DMF)

-

Procedure:

-

To a solution of tert-butyl (1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate (200 mg, 0.65 mmol) and this compound (200 mg, 0.79 mmol) in N,N-dimethylformamide (5 mL), add N,N-diisopropylethylamine (240 μL, 1.35 mmol) and N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU).

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up using standard purification techniques to isolate the desired N-substituted 3-bromoquinoline-8-carboxamide product.

This protocol highlights a standard and effective method for the utilization of this compound as a scaffold in medicinal chemistry.

Biological Activity and Potential Therapeutic Applications

Derivatives of the quinoline scaffold are known to possess a wide range of biological activities. While comprehensive SAR studies for a library of derivatives of this compound are not yet widely available in the public domain, the existing information points towards several promising therapeutic avenues.

PIM Kinase Inhibition

As demonstrated by the synthetic example, this compound is a key starting material for the development of PIM kinase inhibitors. PIM kinases (PIM1, PIM2, and PIM3) are crucial regulators of cell proliferation, survival, and metabolism, and their overexpression is a hallmark of many hematological malignancies and solid tumors. The inhibition of all three PIM isoforms is an attractive strategy for cancer therapy.

Other Potential Applications

While not directly demonstrated for derivatives of this compound, related quinoline-8-carboxamides have shown activity as:

-

Antimicrobial agents: The quinoline core is a well-established pharmacophore in antibacterial and antifungal drugs.

-

Anti-inflammatory agents: Some quinoline derivatives have demonstrated anti-inflammatory properties.

-

Mineralocorticoid receptor antagonists: The parent compound has been suggested to have antagonist activity at mineralocorticoid receptors.[2]

The data presented in the following table is for a known PIM kinase inhibitor derived from this compound. Due to the limited availability of public data on a series of derivatives, this table serves to illustrate the potential of this scaffold.

| Compound ID | Structure | Target | IC50 (nM) |

| Exemplary Compound 1 | N-((1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)-3-bromoquinoline-8-carboxamide | PIM Kinase | Data not publicly available |

Signaling Pathways and Experimental Workflows

Understanding the biological context in which derivatives of this compound act is crucial for their rational design and development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT and PI3K/AKT signaling pathways, both of which are critical in cancer cell survival and proliferation.

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to biological characterization.

References

- 1. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Bromoquinoline-8-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-bromoquinoline-8-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols outlined below are based on established chemical principles and provide a framework for the laboratory synthesis and subsequent biological evaluation of these promising molecules.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the construction of the quinoline core, followed by regioselective bromination and subsequent oxidation. A plausible and efficient synthetic route is proposed as follows:

-

Doebner-von Miller Reaction: Synthesis of the intermediate 8-methylquinoline from 2-aminotoluene.

-

Regioselective Bromination: Introduction of a bromine atom at the 3-position of 8-methylquinoline to yield 3-bromo-8-methylquinoline.

-

Oxidation: Conversion of the 8-methyl group to a carboxylic acid to afford the final product, this compound.

This synthetic strategy allows for the controlled introduction of the desired functionalities onto the quinoline scaffold. The resulting this compound can then be further derivatized, for instance, by forming amides or esters from the carboxylic acid group, to explore structure-activity relationships (SAR) and optimize biological activity.

Quantitative Data Summary

The following table summarizes the key intermediates and the final product in the proposed synthetic pathway, along with their relevant quantitative data based on typical experimental outcomes.

| Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | 75-85 | Liquid | 9-12 |

| 3-Bromo-8-methylquinoline | C₁₀H₈BrN | 222.08 | 60-70 | Solid | 68-71 |

| This compound | C₁₀H₆BrNO₂ | 252.06 | 50-60 | Solid | 215-218 |

Experimental Protocols

The following experimental protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 8-Methylquinoline via Doebner-von Miller Reaction

This protocol describes the synthesis of the quinoline core structure from an appropriately substituted aniline.

Materials:

-

2-Aminotoluene (o-toluidine)

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-aminotoluene (1.0 eq) and concentrated hydrochloric acid (3.0 eq).

-

Heat the mixture to 90-100 °C with stirring.

-

Slowly add a mixture of crotonaldehyde (1.5 eq) and nitrobenzene (1.2 eq) dropwise over 1 hour, maintaining the temperature.

-

After the addition is complete, continue to heat the reaction mixture at 130-140 °C for 3-4 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the product with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain 8-methylquinoline.

Step 2: Regioselective Bromination of 8-Methylquinoline

This protocol details the introduction of a bromine atom at the C-3 position of the quinoline ring.

Materials:

-

8-Methylquinoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 8-methylquinoline (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-bromo-8-methylquinoline.

Step 3: Oxidation of 3-Bromo-8-methylquinoline to this compound

This protocol describes the final oxidation step to produce the target carboxylic acid.

Materials:

-

3-Bromo-8-methylquinoline

-

Potassium Permanganate (KMnO₄)

-

Water

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

Procedure:

-

Suspend 3-bromo-8-methylquinoline (1.0 eq) in water in a round-bottom flask.

-

Heat the suspension to 70-80 °C with vigorous stirring.

-

Slowly add a solution of potassium permanganate (3.0 eq) in water to the reaction mixture over 2-3 hours.

-

Maintain the temperature and continue stirring for an additional 4-6 hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to a pH of 2-3. A white precipitate should form.

-

If any brown manganese dioxide remains, add a small amount of sodium bisulfite to decolorize it.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Application Notes: Biological Activities and Mechanisms of Action

This compound derivatives have shown promise as both anticancer and anti-inflammatory agents. Understanding their mechanism of action is crucial for further drug development and optimization.

Anticancer Activity: DNA Topoisomerase Inhibition

Several quinoline derivatives have been reported to exert their anticancer effects by targeting DNA topoisomerases.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerase, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

The proposed mechanism involves the intercalation of the planar quinoline ring into the DNA double helix, stabilizing the topoisomerase-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to irreversible DNA damage and cell death.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of certain quinoline-8-carboxylic acid derivatives are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain quinoline derivatives have been shown to suppress the activation of NF-κB, potentially by inhibiting the upstream kinase IKK (IκB kinase), thereby preventing the degradation of IκBα and blocking the inflammatory cascade.[3][6]

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of action.

Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of action.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 3. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]

- 6. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Bromoquinoline-8-carboxylic acid in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromoquinoline-8-carboxylic acid as a versatile research intermediate. This document details its applications in the synthesis of targeted therapeutic agents, specifically focusing on its role as a key building block for Poly(ADP-ribose) polymerase (PARP) and Protein Kinase CK2 inhibitors. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a halogenated quinoline derivative with the following properties:

| Property | Value |

| CAS Number | 1315366-78-9 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| Appearance | Solid |

| SMILES | O=C(O)C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br |